
lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate, also known as LiPPC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. LiPPC is a lithium salt of pyrrole-2-carboxylate that contains a pyrimidine ring. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is not fully understood, but it is believed that lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate acts by modulating various signaling pathways in cells. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has also been shown to inhibit the JNK pathway, which is involved in cell death. Additionally, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has also been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in inflammation.
Advantages And Limitations For Lab Experiments
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and low cost. Additionally, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to have low toxicity and is well tolerated by cells. However, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has some limitations for lab experiments, including its poor solubility in water and its instability in acidic environments.
Future Directions
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has several potential future directions for research. One potential future direction is the development of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate as a therapeutic agent for neurodegenerative disorders. Another potential future direction is the development of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate as an antimicrobial agent. Additionally, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate could be studied for its potential use in cancer therapy. Further research is needed to fully understand the mechanism of action of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate and its potential applications in various fields.
Conclusion:
lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been synthesized using various methods, and its mechanism of action has been studied extensively. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to have neuroprotective properties, induce apoptosis in cancer cells, and act as an antimicrobial agent. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and low cost. However, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has some limitations for lab experiments, including its poor solubility in water and its instability in acidic environments. Further research is needed to fully understand the potential applications of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate in various fields.
Synthesis Methods
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate can be synthesized using various methods, including the reaction of pyrrole-2-carboxylic acid with lithium hydroxide and pyrimidine-4-carboxylic acid, and the reaction of pyrimidine-4-carboxylic acid with lithium pyrrole-2-carboxylate. The synthesis of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is a straightforward process that can be achieved using standard laboratory techniques.
Scientific Research Applications
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biotechnology. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Additionally, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been studied for its potential use as an antimicrobial agent.
properties
IUPAC Name |
lithium;5-pyrimidin-4-yl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.Li/c13-9(14)8-2-1-7(12-8)6-3-4-10-5-11-6;/h1-5,12H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGLZRCKJQWGGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CN=C1C2=CC=C(N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


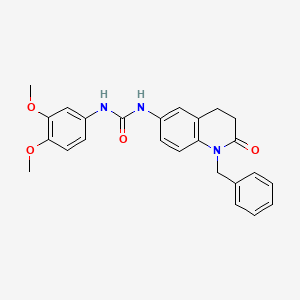
![1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2692453.png)
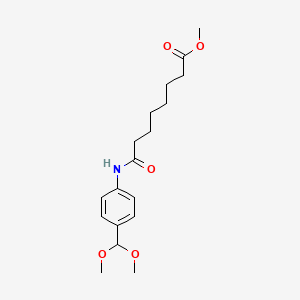
![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)

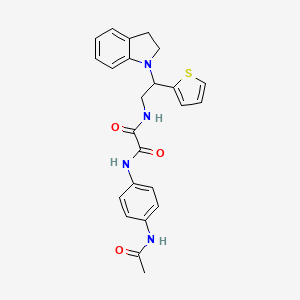
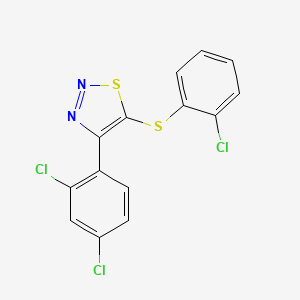
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
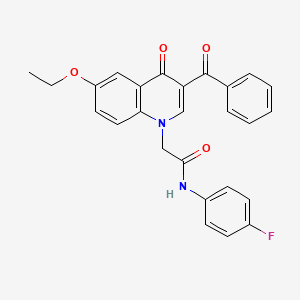
![N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2692461.png)
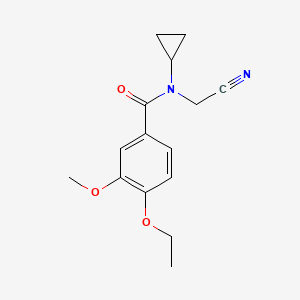
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)
